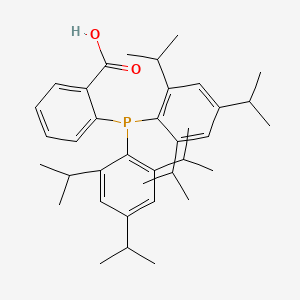

2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid

Description

Properties

Molecular Formula |

C37H51O2P |

|---|---|

Molecular Weight |

558.8 g/mol |

IUPAC Name |

2-bis[2,4,6-tri(propan-2-yl)phenyl]phosphanylbenzoic acid |

InChI |

InChI=1S/C37H51O2P/c1-21(2)27-17-30(23(5)6)35(31(18-27)24(7)8)40(34-16-14-13-15-29(34)37(38)39)36-32(25(9)10)19-28(22(3)4)20-33(36)26(11)12/h13-26H,1-12H3,(H,38,39) |

InChI Key |

BWPPGWVPZZZAFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)P(C2=CC=CC=C2C(=O)O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid typically involves the reaction of 2,4,6-triisopropylphenylphosphine with benzoic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves scaling up the laboratory synthesis methods while ensuring purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metals.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Transition metal catalysts such as palladium and nickel are often used.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Catalysis

Transition Metal Complexes :

2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is primarily used as a ligand in the formation of transition metal complexes. These complexes are crucial for various catalytic processes including:

- Cross-Coupling Reactions : The compound facilitates reactions such as Suzuki and Heck reactions, which are vital for the formation of carbon-carbon bonds in organic synthesis.

- Hydroformylation : It enhances the reactivity of metal catalysts in hydroformylation processes, where alkenes are converted into aldehydes.

Materials Science

Polymer Chemistry :

The ligand's ability to coordinate with metals allows it to be utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in gas storage, separation technologies, and catalysis.

Organic Synthesis

Reagent for Functionalization :

The compound can serve as a reagent for the functionalization of organic molecules, enabling the introduction of phosphine groups into various substrates. This is particularly useful in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Catalytic Applications in Organic Synthesis

In a study published by researchers at a leading university, 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid was used to create a palladium complex that demonstrated enhanced activity in Suzuki coupling reactions compared to traditional phosphine ligands. The results indicated improved yields and selectivity for complex organic molecules.

Case Study 2: Development of Metal-Organic Frameworks

A research team explored the use of this ligand in synthesizing novel metal-organic frameworks (MOFs). The resulting MOFs exhibited high surface areas and were tested for carbon dioxide capture applications. The findings showed that the incorporation of this ligand significantly improved the stability and efficiency of the MOFs.

Mechanism of Action

The mechanism of action of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid involves its role as a ligand. It coordinates with metal centers in catalytic cycles, facilitating the formation and breaking of chemical bonds. The compound’s bulky substituents provide steric hindrance, which can influence the selectivity and efficiency of catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Another phosphine ligand with similar steric properties.

Bis(2,4,6-triisopropylphenyl) disulfide: Shares similar substituents but differs in its functional group.

Uniqueness

2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is unique due to its specific combination of steric bulk and electronic properties, making it particularly effective in certain catalytic applications .

Biological Activity

2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid is a phosphine ligand that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzoic acid moiety and bis(triisopropylphenyl)phosphine substituents. The biological implications of such compounds are significant in various fields, including medicinal chemistry and biochemistry.

- Chemical Formula : C22H30O2P

- CAS Number : 2407524-96-1

- Molecular Weight : 366.45 g/mol

Research indicates that phosphine ligands like 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid can influence various biological pathways. Notably, they may act as modulators of protein interactions and enzymatic activities.

Key Mechanisms:

- Ubiquitin-Proteasome Pathway (UPP) : Compounds similar to benzoic acid derivatives have been shown to enhance the activity of the UPP, which is crucial for protein degradation and cellular homeostasis .

- Autophagy-Lysosome Pathway (ALP) : These compounds may also stimulate autophagic processes, promoting cellular clearance mechanisms .

Biological Activities

The biological activities of 2-(Bis(2,4,6-triisopropylphenyl)phosphino)benzoic acid can be classified into several categories based on existing literature:

- Antioxidant Activity : Phosphine ligands often exhibit antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Some studies suggest that derivatives of benzoic acid can inhibit the growth of various bacterial and fungal strains.

- Cytotoxicity : Research has indicated varying degrees of cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapeutics .

Study 1: Evaluation of Proteasome and Cathepsin Activities

A study investigated the effects of benzoic acid derivatives on the proteasome and cathepsin activities in human foreskin fibroblasts. The findings revealed that certain derivatives significantly enhanced proteolytic activities without inducing cytotoxicity at lower concentrations (1 and 10 μg/mL). Notably, compounds showed a higher activation of chymotrypsin-like enzymatic activity (CT-L) essential for protein breakdown .

Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial properties of phosphine ligands, it was found that derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Data Table: Summary of Biological Activities

Q & A

Q. Key Structural Properties :

| Feature | Role in Catalysis |

|---|---|

| Bis(2,4,6-triisopropylphenyl)phosphino | Steric protection for metal centers; enhances selectivity in cross-coupling reactions |

| Benzoic acid moiety | Facilitates solubility in polar solvents; potential for secondary interactions (e.g., hydrogen bonding) |

Basic: How does the benzoic acid group influence the ligand’s electronic properties?

The electron-withdrawing carboxylic acid group decreases the electron density at the phosphorus center, modulating the ligand’s donor strength. This balance between steric bulk and electronic tuning is critical for optimizing catalytic activity in reactions like Suzuki-Miyaura coupling. Researchers often characterize this via ³¹P NMR spectroscopy to assess coordination effects .

Advanced: What synthetic routes are effective for preparing this ligand, and how are purification challenges addressed?

Q. Synthesis Strategy :

Phosphorus Introduction : Aryl halides (e.g., bromobenzene derivatives) undergo palladium-catalyzed cross-coupling with secondary phosphines.

Functionalization : The benzoic acid group is introduced via directed ortho-lithiation or carboxylation of a pre-formed phosphine intermediate.

Q. Purification Challenges :

- The bulky isopropyl groups reduce solubility in common solvents, necessitating gradient column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures).

- Recrystallization from toluene/ethanol mixtures is often employed to isolate high-purity crystals .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this ligand?

Discrepancies often arise from variations in:

- Metal-to-Ligand Ratios : Optimal ratios (e.g., 1:1 or 1:2 Pd:P) depend on the reaction type.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but slow reaction kinetics.

- Substrate Scope : Bulky substrates may benefit from steric protection, while smaller substrates require electronic tuning.

Case Study : In asymmetric catalysis, bulky phosphine ligands (e.g., BINOL derivatives) failed to induce enantioselectivity in oxidative cyclization reactions despite their steric bulk, highlighting the need for complementary chiral environments .

Advanced: What analytical techniques are critical for confirming ligand integrity and metal coordination?

| Technique | Application |

|---|---|

| ³¹P NMR | Confirms phosphorus environment and detects metal coordination shifts (Δδ ~10–30 ppm). |

| X-ray Crystallography | Resolves steric and bonding geometry in metal complexes. |

| IR Spectroscopy | Identifies carboxylic acid coordination modes (e.g., free vs. metal-bound COO⁻). |

Example : ³¹P NMR of the free ligand typically shows a singlet near δ 20–25 ppm, shifting upfield upon metal binding (e.g., δ −5 to 5 ppm for Pd complexes) .

Advanced: How does air sensitivity impact experimental design with this ligand?

Despite the stabilizing steric bulk, the phosphine group remains susceptible to oxidation. Best practices include:

- Handling : Use Schlenk lines or gloveboxes under inert atmospheres (N₂/Ar).

- Storage : Store as a solid at −20°C in sealed, dark vials with desiccants.

- Stability Assays : Monitor via ³¹P NMR for phosphine oxide formation (δ ~35 ppm) before critical experiments .

Advanced: What role does this ligand play in stabilizing low-coordinate metal complexes?

The ligand’s steric bulk allows for the stabilization of rare low-coordinate states (e.g., Pd(0) or Ni(0)) in catalytic cycles. For example, in Heck reactions, the bulky groups prevent agglomeration of Pd nanoparticles, maintaining high turnover numbers. Comparative studies with less bulky ligands (e.g., PPh₃) show faster deactivation due to nanoparticle formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.